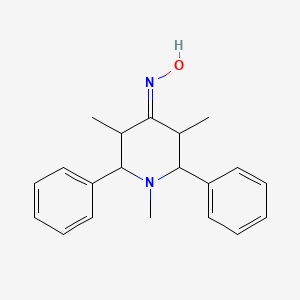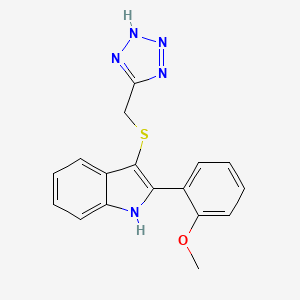
Phenylphosphonothioic acid O-(3,5-dichlorophenyl) O-methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenylphosphonothioic acid O-(3,5-dichlorophenyl) O-methyl ester is an organophosphorus compound known for its applications in various fields, including agriculture and industry. It is a derivative of phosphonothioic acid and is characterized by the presence of phenyl, dichlorophenyl, and methyl ester groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenylphosphonothioic acid O-(3,5-dichlorophenyl) O-methyl ester typically involves the reaction of phenylphosphonothioic acid with 3,5-dichlorophenol and methyl iodide. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the esterification process. The reaction conditions include maintaining a temperature range of 50-70°C and stirring the mixture for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Phenylphosphonothioic acid O-(3,5-dichlorophenyl) O-methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert it into phosphonothioates.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Phenylphosphonic acid derivatives.
Reduction: Phenylphosphonothioate derivatives.
Substitution: Various substituted phosphonothioic acid esters.
Scientific Research Applications
Phenylphosphonothioic acid O-(3,5-dichlorophenyl) O-methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other organophosphorus compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential use in developing pharmaceuticals, particularly as enzyme inhibitors.
Industry: Utilized in the production of pesticides and fungicides due to its effectiveness in controlling pests and diseases.
Mechanism of Action
The mechanism of action of phenylphosphonothioic acid O-(3,5-dichlorophenyl) O-methyl ester involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This inhibition can disrupt metabolic pathways and cellular processes, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Leptophos: Another organophosphorus compound with similar structural features but different substituents.
Phosvel: Known for its use as a pesticide, similar to phenylphosphonothioic acid O-(3,5-dichlorophenyl) O-methyl ester.
Abar: Shares structural similarities and is used in similar applications.
Uniqueness
This compound is unique due to its specific combination of phenyl, dichlorophenyl, and methyl ester groups, which confer distinct chemical and biological properties
Properties
CAS No. |
71432-20-7 |
|---|---|
Molecular Formula |
C13H11Cl2O2PS |
Molecular Weight |
333.2 g/mol |
IUPAC Name |
(3,5-dichlorophenoxy)-methoxy-phenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C13H11Cl2O2PS/c1-16-18(19,13-5-3-2-4-6-13)17-12-8-10(14)7-11(15)9-12/h2-9H,1H3 |
InChI Key |
LDQKDZDQQPPUPM-UHFFFAOYSA-N |
Canonical SMILES |
COP(=S)(C1=CC=CC=C1)OC2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


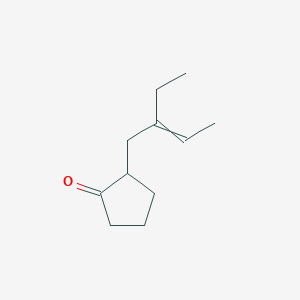
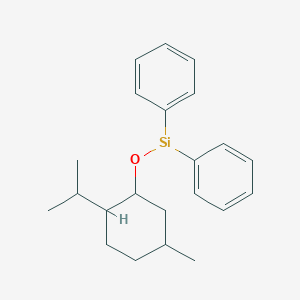
![1-[2-(2-Methylidenecyclopropyl)ethyl]spiro[2.2]pentane](/img/structure/B14481945.png)
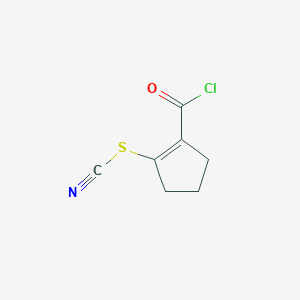
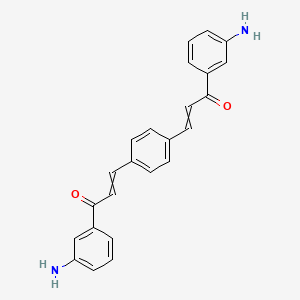
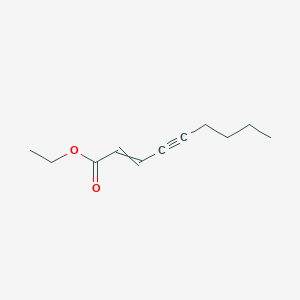
![N,N-Dimethyl-1-sulfanylidene-1-[(triphenylgermyl)sulfanyl]methanamine](/img/structure/B14481965.png)
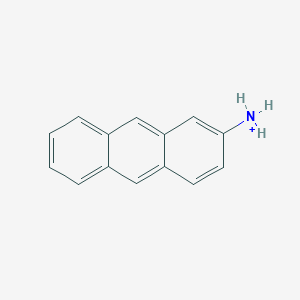

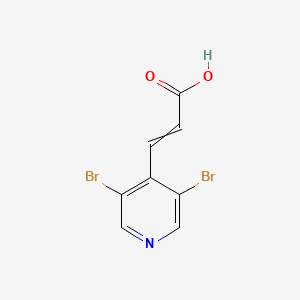
![5-Nitro-7H-benzo[C]fluorene](/img/structure/B14481978.png)
